molecular formula C14H25N3O4S B7449647 N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide

N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide

Cat. No. B7449647
M. Wt: 331.43 g/mol
InChI Key: PMMDIBIFQNQKPA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide, also known as DMSO2, is a compound that has been widely used in scientific research due to its unique properties. This compound is a sulfone derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide is not fully understood, but it is thought to act as a free radical scavenger and an antioxidant. Additionally, N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and apoptosis, and to improve cell viability in vitro. Additionally, N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide has been shown to reduce the production of reactive oxygen species in cells, which may contribute to its antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide in lab experiments is its ability to act as a cryoprotectant for biological samples. Additionally, N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide is a relatively stable compound that can be stored for long periods of time without degradation. However, N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide can be toxic to cells at high concentrations, and its use in experiments may need to be carefully controlled to avoid unwanted effects.

Future Directions

There are several potential future directions for research on N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide. One area of interest is its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's, which are associated with oxidative stress and inflammation. Additionally, there is interest in exploring the use of N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide as a cryoprotectant for stem cells and other biological samples. Finally, there is potential for the development of new synthetic methods for the production of N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide, which could lead to more efficient and cost-effective production of this compound.
In conclusion, N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide is a compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide may lead to new therapeutic agents and improved methods for the preservation of biological samples.

Synthesis Methods

The synthesis of N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide is a complex process that involves several steps. The starting material for the synthesis is N,N-dimethylpropanamide, which is reacted with piperidine and pyrrolidin-2-one to form the intermediate product. This intermediate is then reacted with sulfonyl chloride to form N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a solvent for chemical reactions, and as a cryoprotectant for biological samples. Additionally, N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

properties

IUPAC Name

N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-11(14(19)15(2)3)22(20,21)16-9-6-12(7-10-16)17-8-4-5-13(17)18/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMDIBIFQNQKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)S(=O)(=O)N1CCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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